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molecular formula C7H8Cl2N2 B1590436 3-Chlorobenzamidine hydrochloride CAS No. 24095-60-1

3-Chlorobenzamidine hydrochloride

Cat. No. B1590436
M. Wt: 191.05 g/mol
InChI Key: KWDHABCUIIRLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221843B2

Procedure details

A 18-mL vial was charged with ethyl 3-chlorobenzenecarboximidate hydrochloride (450 mg, 2 mmol, 1 eq.) and NH3 (2N in ethanol, 12 ml, 24 mmol, 12 eq.). The resulting mixture was stirred at rt overnight. The volatile material was removed under reduced pressure and the product thus obtained was forwarded to the next step without any further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9](=[NH:13])OCC)[CH:6]=[CH:7][CH:8]=1.[NH3:14]>>[ClH:2].[Cl:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[C:9]([NH2:13])=[NH:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)C(OCC)=N
Name
Quantity
12 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile material was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product thus obtained
CUSTOM
Type
CUSTOM
Details
was forwarded to the next step without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.ClC=1C=C(C(=N)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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